molecular formula C22H16FN3O4 B2930357 N'-(benzofuran-2-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105211-39-9

N'-(benzofuran-2-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2930357
CAS No.: 1105211-39-9
M. Wt: 405.385
InChI Key: RCUFZWCADZVTSJ-UHFFFAOYSA-N
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Description

N'-(Benzofuran-2-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (CAS 1105211-39-9) is a synthetic heterocyclic compound with a molecular formula of C 22 H 16 FN 3 O 4 and a molecular weight of 405.38 g/mol [ citation ]. This carbohydrazide derivative features a complex structure integrating benzofuran and dihydropyridinone moieties, making it a compound of significant interest in medicinal chemistry and drug discovery research. The scaffold of this molecule is highly relevant for investigating new therapeutic agents. The benzofuran core is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer properties [ citation ]. Furthermore, the dihydropyridinone unit is a key structural element in various bioactive molecules. The presence of a 4-fluorobenzyl group is a common modification in drug design, as fluorine atoms can influence a compound's metabolic stability, bioavailability, and binding affinity [ citation ]. This compound is provided as a high-quality research chemical for For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key chemical building block or a pharmacological probe for in vitro studies to explore structure-activity relationships (SAR), particularly in oncology and enzyme inhibition research [ citation ]. Specifications: • CAS Number: 1105211-39-9 [ citation ] • Molecular Formula: C 22 H 16 FN 3 O 4 [ citation ] • Molecular Weight: 405.38 g/mol [ citation ] • IUPAC Name: N'-(1-benzofuran-2-carbonyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbohydrazide [ citation ]

Properties

IUPAC Name

N'-(1-benzofuran-2-carbonyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O4/c23-16-9-7-14(8-10-16)13-26-11-3-5-17(22(26)29)20(27)24-25-21(28)19-12-15-4-1-2-6-18(15)30-19/h1-12H,13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUFZWCADZVTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NNC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(Benzofuran-2-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure

The compound's structure can be represented as follows:

C20H18FN3O3\text{C}_{20}\text{H}_{18}\text{F}\text{N}_3\text{O}_3

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzofuran, similar to this compound, exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. A study reported that certain synthesized compounds displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31 to 250 µg/mL .
  • Antifungal Activity : The compound also has potential antifungal properties, with studies indicating activity against various fungi, including Aspergillus niger. The effectiveness varied among different derivatives, highlighting the importance of structural modifications .

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored in several research contexts:

  • Mechanism of Action : Some studies suggest that these compounds induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .
  • Case Studies : In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds were reported to be in the micromolar range, indicating significant potency .

Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives are also noteworthy:

  • Inflammatory Markers : Research indicates that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .
  • Clinical Relevance : The potential for these compounds to serve as therapeutic agents in inflammatory diseases is supported by their ability to modulate inflammatory pathways effectively.

Data Summary

Biological ActivityTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialStaphylococcus aureus31 - 250
AntibacterialEscherichia coli31 - 250
AntifungalAspergillus niger31 - 250
AnticancerBreast cancer cells< 10
AnticancerLung cancer cells< 10
Anti-inflammatoryCytokine productionSignificant reduction

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent at R1 (Position 1) Substituent at R2 (Carbohydrazide) Key Features
Target Compound 4-Fluorobenzyl Benzofuran-2-carbonyl Benzofuran enhances rigidity; 4-Fluorobenzyl improves lipophilicity.
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-Chloro-6-fluorobenzyl 4-Acetylphenyl Chloro and fluoro substituents increase electron-withdrawing effects.
Ligand 1: (E)-2-oxo-N'-(2,3,4-trimethoxybenzylidene)-1,2-dihydropyridine-3-carbohydrazide - 2,3,4-Trimethoxybenzylidene Methoxy groups enhance electron-donating capacity and solubility.
Ligand 2: (E)-N'-(1-(4-bromophenyl)ethylidene)-2-oxo-1,2-dihydropyridine-3-carbohydrazide - 4-Bromophenyl ethylidene Bromine adds steric bulk and potential halogen bonding.
1-(4-Fluorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide 4-Fluorobenzyl 4-Methoxybenzoyl Methoxy group improves solubility but may reduce membrane permeability.

Structure-Activity Relationships (SAR)

  • Electron Effects : Electron-withdrawing groups (e.g., -F, -Cl) improve binding to enzymes like glucosamine-6-phosphate synthase by polarizing the carbohydrazide linkage .
  • Lipophilicity : The 4-fluorobenzyl group balances lipophilicity for membrane penetration, while polar substituents (e.g., -OCH₃) may limit bioavailability .

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